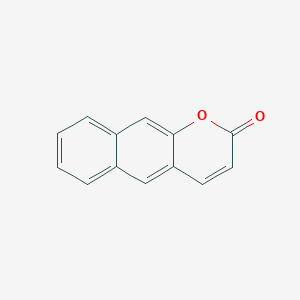

6,7-Benzocoumarin

Description

Structure

3D Structure

Properties

CAS No. |

3023-98-1 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

benzo[g]chromen-2-one |

InChI |

InChI=1S/C13H8O2/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)15-13/h1-8H |

InChI Key |

JKOCGAMDKVAHCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)O3 |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Benzocoumarin and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing the coumarin (B35378) core have been effectively adapted for the preparation of benzocoumarins. These include the Knoevenagel condensation, Pechmann reaction, and Perkin condensation, which have been foundational in heterocyclic chemistry.

The Knoevenagel condensation is a widely employed method for the synthesis of benzocoumarins. jmchemsci.comresearchgate.net This approach involves the reaction of an o-hydroxynaphthaldehyde with a compound containing an active methylene (B1212753) group, such as dialkyl malonates, ethyl acetoacetate, or ethyl cyanoacetate. jmchemsci.com The reaction is typically catalyzed by a base like piperidine (B6355638) in a dry alcohol solvent, proceeding through a cascade of Knoevenagel condensation followed by an intramolecular cyclization (lactonization). jmchemsci.comjmchemsci.com

The specific isomer of benzocoumarin formed is dictated by the relative positions of the hydroxyl and formyl groups on the starting naphthaldehyde. rsc.orgresearchgate.net For the synthesis of 6,7-benzocoumarin (benzo[g]coumarin), the required precursor is 2-hydroxy-3-naphthaldehyde. rsc.orgjmchemsci.com The reaction of 2-hydroxy-3-naphthaldehyde with various active methylene compounds leads to the formation of the corresponding 6,7-benzocoumarin derivatives. For instance, donor-acceptor substituted benzocoumarins can be prepared by using o-hydroxynaphthaldehydes that bear a donor group (e.g., -OMe, -OH, -NMe2) on the naphthalene (B1677914) ring. rsc.org If further functionalization is desired, a 3-carboxy group can be introduced, which is typically achieved in a two-step process involving the initial Knoevenagel condensation to form the ester, followed by basic hydrolysis. jmchemsci.comjmchemsci.com

| Starting Material | Active Methylene Compound | Catalyst/Reagents | Product | Ref. |

| 2-Hydroxy-3-naphthaldehyde | Dialkyl malonates | Piperidine, dry methanol (B129727) or ethanol | Benzo[g]coumarin derivatives | jmchemsci.comjmchemsci.com |

| 2-Hydroxy-3-naphthaldehyde | Ethyl acetoacetate | Piperidine, dry methanol or ethanol | 3-Acetyl-benzo[g]coumarin | jmchemsci.com |

| 2-Hydroxy-3-naphthaldehyde | Ethyl cyanoacetate | Piperidine, dry methanol or ethanol | 3-Cyano-benzo[g]coumarin | jmchemsci.com |

| 2-Hydroxy-1-naphthaldehyde | Diethyl malonate | Piperidine | Benzo[f]coumarin-3-carboxylate | ekb.eg |

This table presents examples of Knoevenagel condensation for the synthesis of various benzocoumarin isomers, highlighting the specific precursor for 6,7-benzocoumarin.

The Pechmann reaction is another cornerstone in coumarin synthesis, involving the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. jmchemsci.com This method can be extended to naphthols for the synthesis of benzocoumarins. The reaction mechanism initiates with a trans-esterification, followed by a nucleophilic attack from the activated aromatic ring onto the carbonyl group, and concludes with dehydration to form the pyrone ring. jmchemsci.com

When 2-naphthol (B1666908) is used as the substrate, the Pechmann reaction typically requires harsh conditions, such as concentrated sulfuric acid (70-80% H2SO4) and heating, and often results in a mixture of two regioisomers: the angular benzo[f]coumarin and the linear benzo[g]coumarin (6,7-benzocoumarin). rsc.org The separation of these isomers can sometimes be achieved due to differences in their polarity. rsc.orgucv.ve In contrast, 1-naphthol (B170400) derivatives tend to react more readily and selectively yield benzo[h]coumarins. rsc.orgjmchemsci.com

Several modifications have been developed to achieve milder reaction conditions, including the use of catalysts like p-toluenesulfonic acid, iodine, and poly(4-vinylpyridinium) perchlorate (B79767) under ultrasonic irradiation. rsc.org For instance, iodine-mediated synthesis has been shown to be efficient under both thermal and microwave conditions. rsc.org

| Naphthol | β-Keto Ester | Catalyst/Conditions | Product(s) | Ref. |

| 2-Naphthol | Ethyl acetoacetate | 70-80% H2SO4, heat | Mixture of Benzo[f]coumarin and Benzo[g]coumarin | rsc.org |

| 1-Naphthol | Ethyl acetoacetate | Mild acid (e.g., sulphamic acid) | Benzo[h]coumarin | rsc.orgjmchemsci.com |

| 2,7-Naphthalenediol | Ethyl acetoacetate | H2SO4 | Mixture of Benzo[f]coumarin and Benzo[g]coumarin derivatives | researchgate.net |

| α-Naphthol | Ethyl acetoacetate | Trichloroisocyanuric acid (TCCA), 140 °C | 4-Methyl-benzo[h]coumarin | yu.edu.jo |

| β-Naphthol | Ethyl acetoacetate | Trichloroisocyanuric acid (TCCA), 140 °C | 4-Methyl-benzo[f]coumarin | yu.edu.jo |

| β-Naphthol | Ethyl acetoacetate | Titanium (IV) chloride, room temp. | 4-Methyl-5,6-benzocoumarin | tandfonline.com |

This table illustrates the Pechmann reaction for benzocoumarin synthesis, noting the formation of 6,7-benzocoumarin as part of an isomeric mixture from 2-naphthol.

The Perkin condensation, while less common than the Knoevenagel and Pechmann reactions for this purpose, can also be utilized to synthesize benzocoumarins. rsc.org This reaction typically involves the condensation of an o-hydroxyaryl aldehyde or ketone with an acid anhydride (B1165640) and its corresponding salt. A variation of this method for benzocoumarin synthesis starts from 1-acetyl-2-naphthol and cyanoacetic acid in the presence of polyphosphoric anhydride, triethylamine, and n-butyl acetate. rsc.org However, due to the lower nucleophilicity of the acetyl group compared to the formyl group (used in Knoevenagel condensation), the Perkin condensation often requires more stringent reaction conditions. rsc.org

| Starting Material | Reagents | Conditions | Product | Ref. |

| 1-Acetyl-2-naphthol | Cyanoacetic acid, polyphosphoric anhydride, triethylamine, n-butyl acetate | Harsh conditions | Benzo[f]coumarin derivative | rsc.orgjmchemsci.com |

This table provides an example of the Perkin condensation adapted for benzocoumarin synthesis.

Pechmann Reaction with Naphthols and β-Keto Esters

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzocoumarin scaffold, often relying on metal catalysis to achieve high selectivity and functional group tolerance.

Metal-catalyzed reactions, particularly those involving C-H functionalization, have emerged as powerful tools for benzocoumarin synthesis. jmchemsci.comjmchemsci.com Catalysts based on palladium, nickel, zinc, platinum, gold, and silver have been effectively employed. rsc.orgjmchemsci.com These methods can involve the direct C-H functionalization of naphthols and their subsequent coupling with alkynoates. jmchemsci.com

For example, palladium catalysts have been used in tandem reactions involving dehydrogenation and oxidative Heck reactions to form benzocoumarins from precursors like 3,4-dihydronaphthalen-1(2H)-one. rsc.org Platinum and other noble metals can catalyze the coupling between aryl C-H bonds and alkynes through a 6-endo annulation via hydroarylation to form the chromen-2-one ring. rsc.org Nickel-catalyzed cyclization of oxanorbornenes with alkyl propiolates has also been reported as a novel method for synthesizing highly substituted benzo[h]coumarins. researchgate.netcapes.gov.br Zinc chloride has been used as a metallic promoter for the coupling of naphthols with ethyl propiolate. jmchemsci.com

| Metal Catalyst | Starting Materials | Reaction Type | Product | Ref. |

| Palladium | 3,4-Dihydronaphthalen-1(2H)-one, Butyl acrylate | Tandem dehydrogenation/oxidative Heck | Benzo[h]coumarin | rsc.orgresearchgate.net |

| Platinum/Silver | Naphthols, Alkynes | C-H functionalization/hydroarylation | Benzocoumarin derivatives | rsc.org |

| Nickel ([NiBr2(dppe)]) | Oxanorbornenes, Alkyl propiolates | Cyclization | Benzo[h]coumarin derivatives | researchgate.netcapes.gov.br |

| Zinc (ZnCl2) | Naphthols, Ethyl propiolate | Coupling | Benzocoumarin derivatives | jmchemsci.com |

This table summarizes various metal-catalyzed strategies for the synthesis of benzocoumarin analogues.

Benzocoumarin derivatives can be synthesized directly from naphthols through an electrophilic substitution with a β-keto ester, followed by an intramolecular cyclization. rsc.orgucv.ve This reaction is typically promoted by strong Brønsted or Lewis acids. rsc.orgucv.ve The position of the hydroxyl group on the starting naphthol determines the type of benzocoumarin isomer formed. ucv.ve As with the Pechmann reaction, the use of 2-naphthol can lead to the formation of two different isomers in significant amounts, which may be separable based on their differing polarities. rsc.orgucv.ve This pathway offers a direct route to the benzocoumarin core from readily available naphthol precursors.

Green Chemistry Approaches (e.g., Solvent-Free Conditions, Grinding Methodologies)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact, reduce costs, and improve efficiency. tandfonline.com These methods often involve solvent-free conditions, microwave irradiation, or mechanical grinding, leading to higher yields, greater product purity, and shorter reaction times. derpharmachemica.comdost.gov.ph

Solvent-Free and Microwave-Assisted Synthesis: Solvent-free conditions are a cornerstone of green synthetic chemistry. organic-chemistry.org The Pechmann condensation, a classical route to coumarins, has been adapted to these conditions. For instance, the reaction of phenols with β-ketoesters can be efficiently catalyzed by Cr(NO₃)₃·9H₂O under microwave irradiation without any solvent, yielding coumarin derivatives in excellent yields. derpharmachemica.com Similarly, the Knoevenagel condensation, another key method, can be performed under solvent-free conditions. organic-chemistry.org The synthesis of ethyl 2-oxo-2H-benzo[f]chromen-3-carboxylate, an isomer of the target compound, was achieved with a 90.21% yield using microwave-assisted potassium fluoride (B91410) catalysis under solvent-free conditions. dost.gov.ph Ionic liquids have also been employed as reusable catalysts for the Pechmann condensation under solvent-free conditions, offering a greener alternative to corrosive traditional acids like H₂SO₄. tandfonline.com

Grinding Methodologies (Mechanochemistry): Mechanochemistry, or grinding, represents another environmentally benign approach that avoids the use of bulk solvents. This technique utilizes mechanical force to initiate chemical reactions. While specific examples for 6,7-benzocoumarin are not extensively documented, the synthesis of related benzocoumarin derivatives highlights the method's utility. For example, various heterocyclic derivatives of benzo[f]coumarin, such as pyrazoles and pyrazolopyridazines, have been synthesized in high yields by grinding the starting enaminone with different reagents at room temperature. Current time information in Bangalore, IN.nih.gov This solvent-free grinding technique is noted for its reduced pollution, low cost, and high purity of products. Current time information in Bangalore, IN.

Table 1: Comparison of Green Synthesis Methods for Benzocoumarin Analogues

| Method | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation (Solvent-Free) | Phenols + Ethyl Acetoacetate | Cr(NO₃)₃·9H₂O, 450 W | Coumarin Derivatives | Excellent | derpharmachemica.com |

| Microwave Irradiation (Solvent-Free) | 2-Hydroxy-1-naphthaldehyde + Diethyl Malonate | Potassium Fluoride (KF) | Ethyl 2-oxo-2H-benzo[f]chromen-3-carboxylate | 90.21% | dost.gov.ph |

| Grinding (Solvent-Free) | 2-(3-(dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one + Hydrazonoyl halides | Room Temperature, Grinding | Pyrazole-fused benzo[f]coumarins | Good | Current time information in Bangalore, IN. |

| Ionic Liquid Catalysis (Solvent-Free) | Phenols + β-ketoesters | Brønsted acidic ionic liquid | 4-Substituted Coumarins | High | tandfonline.com |

Regioselectivity and Stereoselectivity in 6,7-Benzocoumarin Synthesis

The regioselectivity of benzocoumarin synthesis is critical for obtaining the desired isomer among the four possible types (benzo[c], [f], [g], and [h]). rsc.orgjmchemsci.com The choice of starting material is the primary determinant of the final product's regiochemistry. rsc.orgjmchemsci.comresearchgate.net

For the specific synthesis of 6,7-benzocoumarin (benzo[g]coumarin), the Knoevenagel condensation provides a highly regioselective route. rsc.orgjmchemsci.com The reaction between 2-hydroxy-3-naphthaldehyde and compounds with an active methylene group (like diethyl malonate or ethyl acetoacetate) consistently yields the benzo[g]coumarin scaffold. nih.govrsc.orgjmchemsci.comjmchemsci.com This selectivity arises from the fixed positions of the hydroxyl and formyl groups on the naphthalene ring, which directs the intramolecular cyclization to form the linear benzo[g] fused system. rsc.orgjmchemsci.com

In contrast, other synthetic routes can lead to mixtures of isomers. The Pechmann reaction, for example, involving the condensation of 2-naphthol with a β-keto ester under strong acid conditions (e.g., 70-80% H₂SO₄), typically produces a mixture of benzo[g] and benzo[f] coumarins, making the separation of the desired regioisomer challenging. jmchemsci.com However, it has been noted that adjusting reaction conditions, such as pH, can influence the ratio of the resulting isomers. jmchemsci.com For instance, the Pechmann reaction of 2,7-naphthalenediol was reported to yield 42% of the benzo[g]coumarin and 28% of the benzo[f]coumarin. jmchemsci.com

Stereoselectivity is primarily relevant when chiral centers are introduced, for instance, during the synthesis of derivatives with amino acid or glycosidic moieties. In the synthesis of C-glycosides of π-extended coumarins, reactions using glycosyl thiols have been shown to proceed with excellent α-stereoselectivity. researchgate.net

Table 2: Regioselectivity in Benzocoumarin Synthesis

| Reaction Type | Naphthalene Precursor | Product Isomer | Selectivity | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 2-Hydroxy-3-naphthaldehyde | 6,7-Benzocoumarin (Benzo[g]) | High | nih.govrsc.orgjmchemsci.com |

| Knoevenagel Condensation | 2-Hydroxy-1-naphthaldehyde | 5,6-Benzocoumarin (Benzo[f]) | High | rsc.orgjmchemsci.com |

| Knoevenagel Condensation | 1-Hydroxy-2-naphthaldehyde | 7,8-Benzocoumarin (Benzo[h]) | High | rsc.orgjmchemsci.com |

| Pechmann Reaction | 2-Naphthol | Mixture of Benzo[g] and Benzo[f] | Low | jmchemsci.com |

Synthesis of 6,7-Benzocoumarin Derivatives and Hybrid Structures

Incorporation of Amino Acid and Glycosidic Moieties

The conjugation of benzocoumarins with amino acids and sugars creates hybrid molecules with modified solubility, bioavailability, and potential for targeted biological interactions. While specific examples for the 6,7-benzocoumarin isomer are scarce, methodologies developed for other benzocoumarin isomers illustrate the synthetic principles.

A common strategy involves preparing a benzocoumarin-3-carboxylic acid, which can then be coupled with an amino acid ester using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI). ekb.egsemanticscholar.org For example, benzo nih.govchemistryviews.orgcoumarin-3-carboxylic acid has been successfully coupled with various amino acid methyl esters, including those of β-alanine, L-hydroxyproline, DL-phenylalanine, and DL-threonine. ekb.eg

The resulting benzocoumarin-amino acid conjugates can serve as precursors for glycosylation. The synthesis of mannosylated benzo nih.govchemistryviews.orgcoumarin-amino acid esters was achieved by reacting the hydroxyl group of amino acids like L-serine or DL-threonine with a sugar donor, O-(2:3,5:6-di-O-isopropylidene-α-D-mannofuranose)trichloroacetimidate, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). ekb.eg Another powerful method is the direct C-H glycosylation of π-extended coumarins using glycosyl thiols, which has been shown to be effective for a range of monosaccharides and disaccharides. researchgate.net

Formation of Heterocyclic Fused Systems (e.g., Pyrazoles, Pyrazolopyridazines, Pyrimidines)

Fusing additional heterocyclic rings onto the 6,7-benzocoumarin framework can significantly alter its electronic and pharmacological properties. researchgate.net A recent review has detailed the synthesis and potential of various heterocycles fused to the 6,7-coumarin scaffold. researchgate.net These syntheses often start with a functionalized benzo[g]coumarin and build the new ring through cyclization reactions.

For other isomers, such as benzo[f]coumarin, a versatile precursor, 2-(3-(dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one, has been used to synthesize a variety of fused systems under green, solvent-free grinding conditions. Current time information in Bangalore, IN.

Pyrazoles: Reaction with hydrazonoyl halides via a 1,3-dipolar cycloaddition reaction yields pyrazole-fused derivatives. Current time information in Bangalore, IN.

Pyrazolopyridazines: Subsequent treatment of the pyrazole (B372694) derivatives with hydrazine (B178648) hydrate (B1144303) affords the corresponding pyrazolo[3,4-d]pyridazine systems. Current time information in Bangalore, IN.

Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) leads to the formation of fused pyrimidine (B1678525) rings. Current time information in Bangalore, IN.

Design and Synthesis of π-Extended Benzocoumarins

Extending the π-conjugated system of the benzo[g]coumarin core is a key strategy for tuning its photophysical properties, often leading to red-shifted absorption and emission spectra, large Stokes shifts, and enhanced two-photon absorption cross-sections, which are highly desirable for applications in bioimaging and materials science. nih.govrsc.org

One effective method for creating such π-extended systems is the Scholl cyclization. This reaction has been used to synthesize novel arene-annulated dipolar coumarins by fusing additional aromatic rings onto the benzo[g]coumarin face, resulting in fluorophores with tunable quantum yields and high photostability. acs.org The Knoevenagel condensation is also instrumental in creating "push-pull" systems by introducing electron-donating groups (e.g., diethylamino) and electron-accepting groups (e.g., benzoxazole) onto the π-conjugated backbone, which facilitates intramolecular charge transfer (ICT) and enhances fluorescence. researchgate.net

More complex, triskelion-shaped scaffolds incorporating benzo[g]coumarin units have been synthesized via a copper-mediated intramolecular Ullmann coupling. chemistryviews.org These highly symmetric, helical molecules exhibit aggregation-enhanced emission (AEE) characteristics, where fluorescence is significantly increased in the aggregated state due to the inhibition of molecular inversion. chemistryviews.org Extremely large π-expanded systems, such as 5H-benzo Current time information in Bangalore, IN.researchgate.nettetrapheno[7,6,5-cde]chromen-5-ones, have been prepared through a one-pot Suzuki reaction followed by a visible light-driven electrocyclization. acs.org These methods demonstrate the diverse synthetic toolbox available for creating advanced, functional materials based on the 6,7-benzocoumarin scaffold. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation of 6,7 Benzocoumarin Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6,7-benzocoumarin derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of the parent 6,7-benzocoumarin, characteristic signals for the protons in the pyrone ring are observed. For instance, the proton at position 3 (H-3) typically appears as a doublet around δ 6.47 ppm with a coupling constant (J) of approximately 9.5 Hz due to its coupling with H-4. oup.com The H-4 proton resonates further downfield at around δ 8.12 ppm. oup.com The aromatic protons of the benzofuran (B130515) moiety exhibit complex multiplet patterns in the region of δ 7.27–8.87 ppm. tandfonline.comajol.info For substituted derivatives, the chemical shifts and coupling constants of these protons can vary significantly depending on the nature and position of the substituents. For example, in amino acid derivatives of benzocoumarin, the proton of the pyranone ring can appear in the range of δ 8.84–9.68 ppm. ekb.eg

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework. The carbonyl carbon (C-2) of the lactone ring in 6,7-benzocoumarin derivatives typically resonates at a low field, often in the range of δ 160–172 ppm. tandfonline.comajol.info Aromatic and pyrone ring carbons show signals in the range of δ 104–152 ppm. tandfonline.com For instance, in a specific benzocoumarin-3-oxadiazole derivative, the aromatic carbons were observed between δ 113.21 and 156.36 ppm. ajol.info

Table 1: Selected ¹H NMR Data for 6,7-Benzocoumarin Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 6,7-Benzocoumarin | - | H-3 | 6.47 (d, J = 9.5 Hz) oup.com |

| H-4 | 8.12 oup.com | ||

| Aromatic H | 7.55-8.27 oup.com | ||

| Benzocoumarin-pyrazole derivative | DMSO-d₆ | Aromatic H | 7.32-7.96 (m, 4H) tandfonline.com |

| Aromatic H | 8.06 (d, 1H, J = 8 Hz) tandfonline.com | ||

| Aromatic H | 8.22 (d, 1H, J = 8 Hz) tandfonline.com | ||

| Aromatic H | 8.36 (d, 1H, J = 8 Hz) tandfonline.com | ||

| Aromatic H | 8.63 (d, 1H, J = 8 Hz) tandfonline.com | ||

| CH (pyrazole) | 9.18 (s, 1H) tandfonline.com | ||

| NH | 10.76 (s, 1H, D₂O exchangeable) tandfonline.com | ||

| NH₂ | 11.12 (s, 2H, D₂O exchangeable) tandfonline.com | ||

| Benzocoumarin amino acid derivative | - | CH (pyranone) | 8.84-9.68 ekb.eg |

| CONH | 8.25-9.45 ekb.eg | ||

| Aromatic H | 7.45-8.46 ekb.eg | ||

| OCH₃ | 3.67-3.84 ekb.eg |

Table 2: Selected ¹³C NMR Data for a 6,7-Benzocoumarin Derivative

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Benzocoumarin-3-oxadiazole derivative | CDCl₃ | C=O | 172.33, 165.53, 163.23 ajol.info |

Infrared Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 6,7-benzocoumarin derivatives. The most characteristic absorption band is that of the lactone carbonyl (C=O) stretching vibration, which typically appears in the region of 1705–1733 cm⁻¹. tandfonline.comijirset.com The exact position of this band can be influenced by the electronic effects of substituents on the coumarin (B35378) ring.

Other important vibrational bands include those for C=C stretching of the aromatic and pyrone rings, which are usually observed in the 1561–1617 cm⁻¹ range. tandfonline.com In derivatives containing other functional groups, such as amino or hydroxyl groups, their characteristic stretching vibrations will also be present. For example, N-H stretching vibrations in amino-substituted derivatives appear around 3284–3424 cm⁻¹. tandfonline.com The presence of C-H stretching vibrations from the aromatic rings is indicated by bands around 3052–3067 cm⁻¹. tandfonline.com

Table 3: Characteristic FT-IR Absorption Bands for 6,7-Benzocoumarin Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Lactone C=O | Stretching | 1705 - 1733 | tandfonline.comijirset.com |

| Aromatic C=C | Stretching | 1561 - 1617 | tandfonline.com |

| N-H | Stretching | 3284 - 3424 | tandfonline.com |

| Aromatic C-H | Stretching | 3052 - 3067 | tandfonline.com |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of 6,7-benzocoumarin derivatives. The parent 6,7-benzocoumarin exhibits absorption maxima (λmax) at approximately 249, 278, 289, and 300 nm. oup.com The absorption spectra of substituted derivatives can be significantly affected by the nature and position of the substituents.

For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Studies on various benzocoumarin derivatives have shown that the absorption spectrum shape and position change with substitution, particularly at the 7-position. mdpi.com In different solvents, the absorption spectra of some derivatives show maximum absorption bands around 225 nm, 260 nm (n-π* transition), and 370 nm (π-π* transition). ekb.eg The solvent polarity can also have a minor influence on the absorption spectra. ekb.eg

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of 6,7-benzocoumarin derivatives. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are commonly used.

The mass spectrum of the parent 6,7-benzocoumarin shows a molecular ion peak corresponding to its molecular weight. oup.comnih.gov For derivatives, the molecular ion peak confirms the successful synthesis and provides the molecular formula. tandfonline.comijirset.com Fragmentation patterns observed in the mass spectrum can offer valuable structural information. For example, the mass spectrum of a benzocoumarin-pyrazole derivative showed the molecular ion peak at m/z 336. tandfonline.com Another study on heterocyclic benzocoumarin derivatives reported intense molecular ion peaks at m/z 311 and 437 for two different compounds, which corresponded to their respective molecular formulas. ijirset.com

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for 6,7-benzocoumarin derivatives in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

For a derivative of 6,7-benzocoumarin, X-ray analysis has shown that the benzocoumarin ring system is planar. rcsi.science In one study, the crystal structure of a 3-aroylbenzocoumarin derivative revealed that the molecules are arranged in π-dimers, which can lead to excimer emission. researchgate.net Another investigation into carborane derivatives of 6,7-benzocoumarin utilized X-ray structure analysis to confirm the products. cas.cz The crystal structure of a triazolium bromide salt derived from a benzocoumarin was determined to be a monoclinic system with a P21/c space group. rsc.org These detailed structural insights are invaluable for understanding intermolecular interactions and solid-state properties.

Photophysical Properties and Optoelectronic Applications of 6,7 Benzocoumarin Analogues

Absorption and Fluorescence Emission Characteristics

6,7-Benzocoumarin, also known as benzo[g]coumarin, represents a class of π-extended coumarin (B35378) dyes characterized by their linearly fused ring system. researchgate.net This extension of the conjugated π-system, compared to the parent coumarin structure, results in significantly altered photophysical properties, including absorption and fluorescence emission at longer wavelengths. researchgate.netjst.go.jp Generally, 6,7-benzocoumarin derivatives absorb light in the ultraviolet (UV) to the visible region, typically between 320 nm and 450 nm, and exhibit fluorescence emission in the blue to red part of the spectrum (approximately 450 nm to over 600 nm). researchgate.netrsc.orgresearchgate.net

The inherent structure of benzo[g]coumarin provides a rigid and planar backbone that is conducive to high fluorescence quantum yields. researchgate.net The absorption and emission profiles are highly tunable through chemical modifications, particularly by introducing substituent groups at various positions on the coumarin skeleton. rsc.orgresearchgate.net For instance, while the parent benzo[g]coumarin has an emission maximum around 459 nm, the addition of different functional groups can substantially shift this into the 500-600 nm range. researchgate.net All 6,7-benzocoumarin derivatives with a dimethylamino group show a broad fluorescence band that exhibits solvatochromic behavior, where an increase in solvent polarity leads to a bathochromic (red) shift in emission but also a decrease in fluorescence quantum yields (Φf). acs.org This behavior is consistent with the radiative deactivation from an excited state with a significant charge-transfer character. acs.org

The table below summarizes the photophysical properties of representative 6,7-benzocoumarin (benzo[g]coumarin) derivatives.

| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Parent Benzo[g]coumarin | None | ~346 | ~459 | - | researchgate.net |

| 6-BgCoum | 6-NMe2, 3-CO2Et | 360/427 (in DMF) | Negligible (in DMF) | - | acs.orgnih.gov |

| 7-BgCoum | 7-NMe2, 3-CO2Et | - | Below detection limit (in polar solvents) | - | acs.orgnih.gov |

| 8-BgCoum | 8-NMe2, 3-CO2Et | ~420-450 | - | - | nih.gov |

| 9-BgCoum | 9-NMe2, 3-CO2Et | - | Below detection limit (in polar solvents) | - | acs.orgnih.gov |

| Benzo[g]coumarin Derivative | 8-NEt2, 3-CN | 482 | 598 | 0.68 | researchgate.net |

Applications as Fluorescent Probes and Dyes

The outstanding photophysical properties of 6,7-benzocoumarin analogues, such as high quantum yields, large Stokes shifts, and tunable emission in the visible to far-red region, make them highly valuable as fluorescent dyes and probes. researchgate.netjst.go.jpekb.eg Their π-extended structure often leads to large two-photon absorption cross-sections, making them particularly suitable for advanced bioimaging applications like two-photon microscopy (TPM). researchgate.netrsc.org TPM utilizes near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence. ustc.edu.cnrsc.org

6,7-Benzocoumarin-based probes have been developed for the detection and imaging of a wide range of biologically important species, including:

Metal Ions: Probes have been designed to selectively respond to specific metal ions, enabling the visualization of their distribution and concentration within living cells. researchgate.netresearchgate.net

Reactive Species: They are used to detect reactive oxygen species (ROS) and other small molecules that play crucial roles in cellular signaling and stress responses. researchgate.net

Organelles: By attaching specific targeting moieties, these fluorophores can be directed to stain particular cellular organelles, such as mitochondria, allowing for the study of their dynamics and function in real-time. rsc.org

Biomarkers: They serve as reporters in probes designed to detect disease biomarkers, offering potential for diagnostics. researchgate.net

Beyond bioimaging, the strong and stable fluorescence of 6,7-benzocoumarins makes them suitable for use as laser dyes, particularly in the blue-green region of the spectrum. ekb.eg They are also investigated for use in organic light-emitting diodes (OLEDs) and as sensitizers in solar cells. researchgate.net

Laser Dyes and Optical Brighteners

The inherent fluorescence and photostability of the coumarin family have long been exploited in the development of laser dyes and optical brighteners. ekb.egjmchemsci.com Analogues of 6,7-benzocoumarin continue this tradition, offering access to a broader range of the electromagnetic spectrum. The linear, π-extended structure of benzo[g]coumarins facilitates strong intramolecular charge transfer (ICT), a key characteristic for efficient laser dyes and fluorescent materials. researchgate.netresearchgate.net

The performance of these compounds is highly tunable through chemical modification. Introducing electron-donating groups (EDGs), such as amino or hydroxyl moieties, and electron-withdrawing groups (EWGs) at specific positions on the benzocoumarin framework allows for the fine-tuning of their absorption and emission wavelengths. researchgate.netacs.org For instance, the presence of an EDG at the 9-position and an EWG at the 3-position typically enhances the ICT character, leading to a significant bathochromic (red) shift in emission and often a high fluorescence quantum yield, which are desirable properties for laser dyes. researchgate.net Similarly, their ability to absorb UV light and re-emit it in the blue region of the visible spectrum makes them effective as optical brightening agents in various industries. acs.org

Table 1: Photophysical Properties of Selected 6,7-Benzocoumarin Analogues

| Compound/Analogue Name | Substituents | λₘₐₓ abs (nm) | λₘₐₓ em (nm) | Stokes Shift (nm) | Solvent |

| 6-BgCoum | 9-NMe₂, 3-COOMe | 360 / 427 | 509 | 82 | Toluene |

| 7-BgCoum | 9-NMe₂, 2-COOMe | 358 / 431 | 511 | 80 | Toluene |

| 9-BgCoum | 7-NMe₂, 3-COOMe | 425 | 535 | 110 | Toluene |

| Parent Benzo[g]coumarin | None | ~330 | 459 | 129 | - |

Data sourced from references researchgate.netacs.org. This table is interactive. Users can sort columns by clicking on the headers.

Molecular Switches and Light-Emitting Devices

The responsive nature of the fluorescence in 6,7-benzocoumarin analogues makes them excellent candidates for molecular switches. Their emission can be modulated or "switched" by external stimuli such as light, pH, or the presence of specific chemical species. A novel molecular switch has been developed by incorporating a 6,7-benzocoumarin unit into a photochromic diarylethene derivative. sci-hub.se This molecule demonstrates multi-addressable switching capabilities; its fluorescence can be turned on and off by alternating between UV and visible light, and it also responds to the presence of protons (H⁺) and chromium ions (Cr³⁺), allowing for the construction of molecular logic gates. sci-hub.se

In the field of light-emitting devices, coumarin derivatives are recognized for their potential as emitters in organic light-emitting diodes (OLEDs). acs.orgifmo.ruresearchgate.net The high photoluminescence quantum yields and tunable emission colors of benzocoumarin derivatives are particularly advantageous. While much research has focused on other coumarin isomers, the principles apply directly to 6,7-benzocoumarins. For instance, coumarin-based emitters designed to exhibit thermally activated delayed fluorescence (TADF) have achieved high external quantum efficiencies (EQE) in OLEDs, with values up to 19.6% being reported for a benzo[c]coumarin derivative. acs.orgresearchgate.net This demonstrates the potential of the broader benzocoumarin class, including 6,7-analogues, for creating efficient and stable light-emitting devices.

Table 2: Performance of Benzocoumarin Analogues in Optoelectronic Devices

| Device Type | Analogue Class | Stimulus/Function | Key Performance Metric |

| Molecular Switch | Diarylethene-Benzocoumarin | Light, H⁺, Cr³⁺ | Reversible fluorescence modulation |

| OLED Emitter | Benzo[c]coumarin (TADF) | Electricity | EQE up to 19.6% |

Data sourced from references sci-hub.seacs.orgresearchgate.net. This table is interactive.

Chemo- and Biosensors for Specific Analytes

The sensitivity of their fluorescent properties to the local molecular environment allows 6,7-benzocoumarin derivatives to function as highly effective chemo- and biosensors. By attaching specific recognition moieties to the benzocoumarin core, probes can be designed to selectively detect a variety of analytes, often with a "turn-on" or ratiometric fluorescent response that enhances signal clarity. researchgate.netpkdc.ac.in

Metal Ions: Benzocoumarin-based Schiff base chemosensors have been synthesized for the dual detection of iron (Fe³⁺) and zinc (Zn²⁺) ions. pkdc.ac.in Another system based on a diarylethene-benzocoumarin conjugate was shown to be a selective turn-on fluorescent sensor for chromium (Cr³⁺) with a low detection limit. sci-hub.se The coordination of the metal ion to the sensor molecule alters the ICT pathway, leading to a distinct change in the absorption or emission spectrum.

Reactive Species: Derivatives of 6,7-benzocoumarin have been engineered to detect biologically important reactive oxygen species (ROS). A prime example is a probe for hypochlorous acid (HOCl), a species involved in numerous physiological and pathological processes. rsc.orgnih.gov One such probe, BMH, was synthesized by a simple condensation reaction and exhibits an ultra-fast response (<3 seconds) and a low detection limit (34.8 nM) for HOCl, enabling the real-time tracking of this analyte in living systems. rsc.orgnih.gov The detection mechanism involves an HOCl-mediated chemical reaction that transforms the probe, causing a ratiometric shift in its fluorescence emission. nih.gov

Table 3: 6,7-Benzocoumarin Analogues as Chemo- and Biosensors

| Probe Name/Class | Target Analyte | Sensing Mechanism | Detection Limit | Response Time |

| Diarylethene-Benzocoumarin | Cr³⁺ | Fluorescence Turn-On | 0.013 mM | - |

| Benzocoumarin-Schiff Base | Fe³⁺ / Zn²⁺ | Colorimetric / Fluorescence Turn-On | - | - |

| Probe 31 | HOCl | Ratiometric Emission Shift | 34.8 nM | - |

| BMH | HOCl | Fluorescence Turn-On | - | < 3 s |

Data sourced from references sci-hub.sepkdc.ac.inrsc.orgnih.gov. This table is interactive.

Bioimaging Applications

The superior photophysical properties of 6,7-benzocoumarin analogues, such as their red-shifted emission and high brightness, make them exceptional candidates for fluorescent probes in bioimaging. researchgate.net Their extended π-system allows for excitation at longer wavelengths, which minimizes autofluorescence from biological samples and reduces potential photodamage to cells. rsc.org

These probes can be functionalized with specific targeting moieties to visualize organelles within living cells. For example, by introducing a triphenylphosphonium group, a benzocoumarin dye was successfully used to monitor mitochondrial trafficking. rsc.org Other derivatives have been developed to specifically stain nucleoli in fixed cells. nih.gov The ability of these probes to operate under two-photon excitation further enhances their utility, enabling high-resolution imaging deep within tissues. researchgate.netacs.org A benzocoumarin-based probe was used to quantify γ-glutamyl transpeptidase (GGT) activity, an important cancer biomarker, distinguishing between cancerous and normal tissues with high sensitivity. acs.org

Two-Photon Absorption (TPA) Properties and Two-Photon Microscopy (TPM) Imaging

Two-photon microscopy (TPM) is a powerful imaging technique that provides 3D resolution and deep tissue penetration (up to 1 mm). rsc.org This technique relies on fluorophores with a high two-photon absorption (TPA) cross-section (δ or σ₂), a measure of their ability to simultaneously absorb two low-energy photons. Donor-acceptor type dipolar dyes, a class to which many functionalized 6,7-benzocoumarins belong, are known to have strong TPA properties. rsc.orgrsc.org

The linear, π-extended structure of benzo[g]coumarins is particularly favorable for achieving large TPA cross-sections, with excitation often falling within the near-infrared (NIR) "biological optical window" (700-1100 nm). rsc.org This makes them highly promising for developing advanced probes for TPM. researchgate.netresearchgate.net For instance, a benzo[h]coumarin-based probe, BS-CN, which shares structural similarities with 6,7-benzocoumarins, was developed for mitochondrial imaging and exhibited a large TPA cross-section of 76 GM (Göppert-Mayer units). nih.govrsc.org The development of such bright, photostable TPA probes is critical for long-term, high-fidelity imaging of dynamic processes in living cells and tissues. nih.govacs.org

Table 4: Two-Photon Absorption (TPA) Properties of Benzocoumarin Analogues

| Probe Name | TPA Wavelength (nm) | TPA Cross-Section (δ × Φ) (GM) | Application |

| BS-CN (Benzo[h]coumarin) | 900 | 76 | Mitochondrial Imaging |

| GGT Probe (Benzo[g]coumarin) | - | - | Ratiometric Tissue Imaging |

Data sourced from references nih.govacs.orgrsc.org. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. This table is interactive.

Investigation of Biological Activities and Molecular Mechanisms of 6,7 Benzocoumarin Derivatives

Enzyme Inhibition Studies

Derivatives of 6,7-benzocoumarin, also known as benzo[g]coumarin, have been the subject of various studies to determine their potential as enzyme inhibitors. rdd.edu.iq These investigations have revealed a range of biological activities, targeting several key enzymes involved in different physiological and pathological processes.

Carbonic Anhydrase (CA) Isoform Selectivity (e.g., CA IX, CA XII)

Coumarin-based compounds have emerged as a novel class of carbonic anhydrase (CA) inhibitors. tandfonline.com Unlike classical inhibitors, they are believed to act as prodrugs, being hydrolyzed within the enzyme's active site to form the actual inhibitory species. tandfonline.commdpi.com Research has highlighted that coumarins, including benzocoumarin derivatives, can selectively inhibit tumor-associated CA isoforms IX and XII over the more common cytosolic isoforms CA I and II. tandfonline.commdpi.com

A study on a series of coumarins and benzocoumarins with methyl and hydroxyl substitutions demonstrated their selective inhibition of CA IX and, to a lesser extent, CA XII, while being largely ineffective against CA I and II. tandfonline.com For instance, 4-methyl-5,7-dihydroxycoumarin was a potent and selective inhibitor of CA IX with a Ki value of 0.19 μM, compared to over 200 μM for CA I and II. tandfonline.com This selectivity is significant as CA IX and CA XII are overexpressed in various cancers and contribute to tumor growth and metastasis by regulating pH. mdpi.comchemrxiv.org

Further studies have synthesized coumarin (B35378) derivatives with the aim of developing potent and selective inhibitors for CA IX and XII. bohrium.comresearchgate.net For example, a series of 3-substituted coumarin derivatives were designed, and one compound, a tertiary sulphonamide derivative, showed selective inhibition against CA IX with an IC50 of 4.1 µM. researchgate.net Another investigation into coumarin-based small molecules with substituted sulfonamide moieties identified several derivatives with high potency and selectivity for CA IX and CA XII, with inhibition at the nanomolar level. chemrxiv.org Specifically, compound 18f was highlighted as a novel and potent inhibitor of both CA IX and CA XII, with Ki values of 21 nM and 5 nM, respectively. chemrxiv.org

The inhibitory action of isocoumarins, structurally related to coumarins, is also thought to involve hydrolysis by the esterase activity of the enzyme, leading to the formation of 2-carboxy-phenylacetic aldehydes which then act as the CA inhibitors. researchgate.net

Table 1: Inhibition Constants (Ki) of Selected Coumarin Derivatives Against Carbonic Anhydrase Isoforms

| Compound | CA I (μM) | CA II (μM) | CA IX (μM) | CA XII (μM) |

|---|---|---|---|---|

| 4-Methyl-5,7-dihydroxycoumarin | >200 | >200 | 0.19 | 6.4 |

| 18f | 0.955 | 0.515 | 0.021 | 0.005 |

Data sourced from multiple scientific studies. tandfonline.comchemrxiv.org

Acetylcholinesterase (AChE) Inhibition and Mechanism of Action

Several 6,7-benzocoumarin derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A new series of benzo[f]coumarins linked to anti-inflammatory agents via an alkyl-amide linker was developed and tested for AChE inhibitory activity. rdd.edu.iq Compounds Y65 , Y66 , Y67 , and Y69 from this series demonstrated good inhibitory activity with IC50 values ranging from 1.8 to 8.2 µM. rdd.edu.iq

In another study, novel benzo[f]coumarin derivatives bearing a pyrimidine (B1678525) unit were synthesized with the goal of developing new AChE inhibitors. doaj.orgugm.ac.id The biological evaluation of these compounds revealed that derivatives 6 and 7 were effective inhibitors of AChE. doaj.orgugm.ac.idugm.ac.id The inhibition constant (Ki) for these compounds was in the range of 10⁻⁴ to 10⁻¹² M, suggesting a potent interaction. doaj.orgugm.ac.idugm.ac.id The mechanism of inhibition was proposed to be of a variant type, potentially non-competitive or uncompetitive. doaj.orgugm.ac.idugm.ac.id Molecular modeling simulations further supported the potential of these compounds as potent AChE inhibitors. doaj.orgresearchgate.net

Furthermore, a series of 7-substituted coumarin derivatives were designed to act as multimodal inhibitors targeting both cholinesterases (ChE) and monoamine oxidase-B (MAO-B). nih.gov While the benzyloxy series showed potent MAO-B inhibition, some compounds also exhibited selective butyrylcholinesterase (BuChE) inhibition. nih.gov Compound 19 from a series of N-benzylpiperidine derivatives emerged as a promising multifunctional agent with good inhibition of both AChE (IC50 = 9.10 μM) and BuChE (IC50 = 5.90 μM), alongside potent and selective MAO-B inhibition. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzocoumarin Derivatives

| Compound Series | Specific Compounds | IC50 Range (µM) |

|---|---|---|

| Benzo[f]coumarins with alkyl-amide linkers | Y65, Y66, Y67, Y69 | 1.8 - 8.2 |

| 7-substituted coumarin with N-benzylpiperidine | 19 | 9.10 (AChE) |

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in various signaling pathways, and its inhibition is a therapeutic target for several diseases. mdpi.comnih.gov Three benzocoumarin derivatives, pannorin (B589210) , alternariol (B1665735) , and alternariol-9-methylether , isolated from the marine fungus Botryotinia fuckeliana, have been identified as potent inhibitors of GSK-3β. mdpi.comnih.gov These compounds share a highly oxygenated benzocoumarin core structure, which is believed to be a new structural feature for efficient GSK-3β inhibition. mdpi.commdpi.com

The in vitro inhibitory activity of these compounds was found to be significant, with IC50 values in the sub-micromolar range: 0.35 ± 0.04 μM for pannorin, 0.13 ± 0.04 μM for alternariol, and 0.20 ± 0.04 μM for alternariol-9-methylether. nih.gov Another report cites the IC50 values for alternariol and pannorin as 130 nM and 350 nM, respectively. nih.gov These values are comparable to that of the well-known GSK-3β inhibitor TDZD-8. mdpi.comnih.gov The discovery of these nitrogen-free benzocoumarins as GSK-3β inhibitors presents a promising new avenue for research. nih.gov

Table 3: IC50 Values of Benzocoumarin Derivatives against GSK-3β

| Compound | IC50 (µM) nih.gov | IC50 (nM) nih.gov | Source |

|---|---|---|---|

| Pannorin | 0.35 ± 0.04 | 350 | Marine fungus (Botryotinia fuckeliana) |

| Alternariol | 0.13 ± 0.04 | 130 | Marine fungus (Botryotinia fuckeliana) |

| Alternariol-9-methylether | 0.20 ± 0.04 | - | Marine fungus (Botryotinia fuckeliana) |

Alkaline Phosphatase Inhibition

Derivatives of benzocoumarin have also been shown to be effective and selective inhibitors of alkaline phosphatase (ALP) isozymes. rdd.edu.iqresearchgate.net A study focused on newly synthesized trinary benzocoumarin-thiazole-azomethine derivatives found that these compounds exhibited potent inhibition of both human tissue-nonspecific alkaline phosphatase (h-TNAP) and human intestinal alkaline phosphatase (h-IAP). nih.gov The aberrant expression of these ALP isoenzymes has been linked to several types of cancer. mdpi.com Molecular docking studies were conducted to understand the binding interactions of these selective inhibitors with the enzymes. nih.govmdpi.com

Other Enzymatic Targets (e.g., HMG-CoA reductase)

In addition to the enzymes mentioned above, benzocoumarin derivatives have been investigated for their effects on other enzymatic targets. One such target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. mdpi.comnih.gov The benzocoumarin derivative pannorin , first reported in 1991, was shown to have HMG-CoA reductase inhibitory activity. mdpi.comnih.gov

Cellular Antiproliferative and Cytotoxic Effects (in vitro studies)

The antiproliferative and cytotoxic effects of 6,7-benzocoumarin derivatives have been evaluated in various human cancer cell lines. A novel series of benzo[g]coumarins (Y12-Y17 ) was synthesized and tested for cytotoxicity against a panel of cell lines including MCF-7 (breast adenocarcinoma), SKG (cervical carcinoma), SK-OV-3 (ovary adenocarcinoma), AMN3 (mammary adenocarcinoma), Hela (epithelioid cervix carcinoma), and KYSE-30 (esophageal carcinoma). rdd.edu.iq The results indicated that these compounds exhibited cytotoxic activity with IC50 values ranging from 13.080 to 100.020 μM. rdd.edu.iq Compound Y14 was identified as the most promising anticancer candidate in this series. rdd.edu.iq

In a separate study, a library of novel benzocoumarin derivatives inspired by the natural product neo-tanshinlactone (B1246349) was synthesized and evaluated for antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. capes.gov.br Several of these derivatives showed good anti-breast cancer activity, with some being more potent than the reference drug tamoxifen. capes.gov.br Specifically, benzocoumarins Bc-5 , Bc-8 , and Bc-9 strongly inhibited the proliferation of the MCF-7 cell line with IC50 values of 3.8, 7.9, and 6.5 μM, respectively. capes.gov.br These compounds were found to induce nuclear fragmentation, cell cycle arrest, and caspase-dependent apoptosis in MCF-7 cells, while showing no cytotoxic effect against normal osteoblast cells. capes.gov.br

Furthermore, trinary benzocoumarin-thiazole-azomethine derivatives were evaluated for their activity against the cervical cancer cell line, HeLa. nih.gov Some of these compounds showed significant inhibition in the range of 21.0–69.7%. nih.gov Coumarin derivatives, in general, have been reported to exert cytostatic and cytotoxic effects on various human carcinoma cell lines. indexcopernicus.com For instance, some coumarin-artemisinin hybrids exhibited IC50 values ranging from 0.039 to over 100 μM against the HT-29 cancer cell line. rsc.org

Table 4: In Vitro Antiproliferative/Cytotoxic Activity of Selected 6,7-Benzocoumarin Derivatives

| Compound/Series | Cancer Cell Line(s) | IC50 Range (µM) |

|---|---|---|

| Benzo[g]coumarins (Y12-Y17) | MCF-7, SKG, SK-OV-3, AMN3, Hela, KYSE-30 | 13.080 - 100.020 |

| Neo-tanshinlactone inspired (Bc-5) | MCF-7 | 3.8 |

| Neo-tanshinlactone inspired (Bc-8) | MCF-7 | 7.9 |

| Neo-tanshinlactone inspired (Bc-9) | MCF-7 | 6.5 |

Data sourced from scientific literature. rdd.edu.iqcapes.gov.br

Assessment Against Various Human Cancer Cell Lines

Derivatives of 6,7-Benzocoumarin have been the subject of numerous studies to evaluate their cytotoxic effects against a variety of human cancer cell lines. Research has demonstrated that these compounds exhibit promising anticancer activity.

For instance, newly synthesized benzo[g]coumarins were assessed for their cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (SKG and HeLa), ovary adenocarcinoma (SK-OV-3), mammary adenocarcinoma (AMN3), and esophageal carcinoma (KYSE-30). The results indicated that these derivatives displayed cytotoxic activity with IC50 values ranging from 13.080 to 100.020 μM. rdd.edu.iq One particular derivative was identified as a promising anticancer candidate. rdd.edu.iq

In another study, a series of coumarin-acrolein hybrids were tested against A549 (lung carcinoma), KB (oral epidermoid carcinoma), HeLa, and MCF-7 cell lines. researchgate.net Many of these synthesized compounds showed significant inhibitory activity against these cancer cells while exhibiting low cytotoxicity towards normal human cells. researchgate.net Similarly, coumarin-benzimidazole hybrids have been shown to have potent anticancer activity in 14 different human cancer cell lines. nih.gov

Furthermore, the cytotoxic potential of various coumarin derivatives has been explored against other cancer cell lines such as HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), and NCI-H460 (non-small-cell lung cancer). acs.orgplos.orgrsc.org For example, certain coumarin-thiazole derivatives showed significant potency against MDA-MB-231 and MCF-7 cell lines. rsc.org The inhibitory effects of native peptides from Varanus salvator serum, which may contain coumarin-like structures, were evaluated against a panel of 18 cancer cell lines, showing inhibition in 16 of them, including MCF-7, HepG2, and MDA-MB-231. plos.org

Table 1: Cytotoxic Activity of 6,7-Benzocoumarin Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Type | Cell Line | Activity/IC50 Value | Source |

|---|---|---|---|

| Benzo[g]coumarins | MCF-7, SKG, SK-OV-3, AMN3, HeLa, KYSE-30 | 13.080 - 100.020 μM | rdd.edu.iq |

| Coumarin-acrolein hybrids | A549, KB, HeLa, MCF-7 | Significant inhibitory activity | researchgate.net |

| Coumarin-benzimidazole hybrids | 14 different human cancer cell lines | Potent anticancer activity | nih.gov |

| Coumarin-thiazole derivatives | MDA-MB-231, MCF-7 | Significant potency | rsc.org |

| Varanus salvator serum peptides | MCF-7, HepG2, MDA-MB-231 | Inhibitory effects | plos.org |

Mechanisms of Action

The anticancer effects of 6,7-Benzocoumarin derivatives are attributed to several key molecular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and nuclear fragmentation.

Caspase-Dependent Cell Death: A primary mechanism by which these compounds induce apoptosis is through the activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis. Studies have shown that certain benzocoumarin derivatives can evoke caspase-dependent cell death in MCF-7 breast cancer cells. ucv.veresearchgate.net This process often involves the cleavage of essential pro-apoptotic caspase substrates. acs.org For example, some coumarin-monastrol hybrids have been shown to induce caspase-3 activation in MCF-7 and MDA-MB-231 cell lines. nih.gov The general mechanism of action for many coumarin derivatives in cancer is caspase-dependent apoptosis. mdpi.com

Cell Cycle Arrest: 6,7-Benzocoumarin derivatives have been observed to halt the progression of the cell cycle in cancer cells, preventing their proliferation. For instance, certain derivatives can cause cell cycle arrest at the G2-M phase. acs.org Others have been shown to induce cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells. rsc.org The ability of coumarins to block the cell cycle is a key aspect of their antitumor activity. sci-hub.st

Nuclear Fragmentation: A hallmark of apoptosis is the condensation and fragmentation of the cell nucleus. Treatment of cancer cells with 6,7-Benzocoumarin derivatives has been shown to induce nuclear fragmentation. ucv.veresearchgate.netacs.org This morphological change is a clear indicator of the compound's ability to trigger apoptotic cell death. For example, coumarin itself has been shown to cause nuclear fragmentation in Hep2 cells. nih.gov

Effects on Specific Cellular Pathways

The anticancer activities of 6,7-Benzocoumarin derivatives are also linked to their ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several studies have demonstrated that coumarin derivatives can inhibit this pathway. nih.govfrontiersin.org For example, coumarin-benzimidazole hybrids have been found to potently inhibit the PI3K-AKT-mTOR pathway, leading to the induction of cancer cell apoptosis. nih.govrsc.org Specifically, one study showed that a representative coumarin acrolein derivative induced mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway. frontiersin.org

Tyrosine Phosphorylation: Tyrosine phosphorylation, mediated by tyrosine kinases, plays a crucial role in cell signaling and is often overactive in cancer. Some coumarin derivatives have been found to inhibit tyrosine phosphorylation. For instance, 7-hydroxycoumarin and esculetin (B1671247) have been reported to inhibit tyrosine phosphorylation in EGF-stimulated tumor cells, likely by reducing the tyrosine kinase activity of the EGF receptor. mdpi.com

Inhibition of Tumor Multidrug Resistance and Angiogenesis

In addition to directly killing cancer cells, 6,7-Benzocoumarin derivatives exhibit properties that can overcome common challenges in cancer therapy, such as multidrug resistance and tumor growth support systems like angiogenesis.

Inhibition of Tumor Multidrug Resistance (MDR): Multidrug resistance is a major obstacle in chemotherapy where cancer cells become resistant to a variety of anticancer drugs. Coumarin derivatives have shown potential in inhibiting tumor multidrug resistance. nih.govfrontiersin.org Some are active in drug-resistant cancer cell lines. acs.org For example, scorpion venom benzoquinone derivatives have demonstrated effectiveness against multi-drug resistant strains. google.com

Antioxidant and Radical Scavenging Activities

Beyond their anticancer properties, 6,7-Benzocoumarin derivatives are also recognized for their potent antioxidant and radical scavenging activities, which can help mitigate cellular damage caused by oxidative stress.

DPPH Assay and Other In Vitro Antioxidant Assays

The antioxidant capacity of 6,7-Benzocoumarin derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most frequently used methods.

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Several studies have utilized this assay to demonstrate the radical scavenging activity of newly synthesized benzocoumarin derivatives. ijirset.com For example, a series of benzo[g]coumarin-related compounds were found to have a good ability to quench free radicals, with one compound showing an IC50 value of 56.12 μM against DPPH. rdd.edu.iq Other in vitro antioxidant assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, have also been employed to confirm the antioxidant potential of these compounds. openmedicinalchemistryjournal.com The scavenging activity is often structure-dependent, with certain structural features enhancing the antioxidant capacity. nih.gov

Table 2: Antioxidant Activity of 6,7-Benzocoumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Assay | Finding | Source |

|---|---|---|---|

| Heterocyclic benzocoumarin derivatives | DPPH | Showed radical scavenging activity | ijirset.com |

| Benzo[g]coumarin derivatives | DPPH | IC50 of 56.12 μM for the most promising compound | rdd.edu.iq |

| Thieno[3,4-c]chromene derivatives | DPPH, FRAP | Dose-dependent reducing power and radical scavenging | openmedicinalchemistryjournal.com |

| Isobornyl derivatives of coumarin | DPPH | Moderate scavenging activity | nih.gov |

Inhibition of Lipid Peroxidation Products

Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. 6,7-Benzocoumarin derivatives have been shown to inhibit the formation of lipid peroxidation products.

One study reported that synthesized coumarin derivatives exhibited good inhibitory activity against the formation of lipid peroxidation products (LPO), with IC50 values in the nanomolar range (3.33–7.12 nM). nih.gov This indicates a strong protective effect against oxidative damage to lipids. The synthesis of hydroxycoumarins and hydroxybenzo[f]- or [h]coumarins has been specifically aimed at creating lipid peroxidation inhibitors. scilit.com This inhibitory action on lipid peroxidation underscores the potential of these compounds in preventing oxidative stress-related cellular damage.

Protective Effects Against DNA Damage

Recent studies have highlighted the capacity of 6,7-benzocoumarin derivatives to shield DNA from damage. Research indicates that compounds featuring the benzocoumarin scaffold exhibit a greater potential for DNA protection compared to their simpler coumarin counterparts. nih.gov

In one study, several newly synthesized compounds were evaluated for their ability to protect against DNA damage induced by a bleomycin-iron complex. nih.gov A number of these derivatives demonstrated significant protective effects. nih.gov The mechanism behind this protection is believed to be linked to their antioxidant properties, which enable them to diminish the formation of chromogens that occur when damaged DNA reacts with thiobarbituric acid (TBA). nih.gov This suggests that the benzocoumarin core is a crucial element in conferring these protective capabilities. nih.govresearchgate.net

Antimicrobial Activities (Antibacterial, Antifungal)

The 6,7-benzocoumarin scaffold has been a focal point in the development of new antimicrobial agents. Derivatives of this compound have demonstrated notable antibacterial and antifungal properties.

Antibacterial Activity:

Several studies have explored the antibacterial potential of 6,7-benzocoumarin derivatives. For instance, newly synthesized benzo[g]coumarin compounds were found to be active against various bacterial strains, with some showing strong activity against Bacillus subtilis. rdd.edu.iq Another study reported that certain benzo[g]coumarin derivatives exhibited moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. derpharmachemica.com Interestingly, some of these compounds were found to be more effective against Gram-negative bacteria. derpharmachemica.com

Furthermore, research on benzo[c]coumarin-related urolithins, which are produced by the gut microbiome, has shown their ability to suppress the quorum-sensing system in bacteria. This is a critical communication pathway for bacterial infectivity, and its disruption makes these compounds effective against challenging pathogens like carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). rdd.edu.iq

Antifungal Activity:

In addition to their antibacterial properties, 6,7-benzocoumarin derivatives have also shown promise as antifungal agents. Some synthesized compounds have displayed good antifungal activity against various fungal strains. derpharmachemica.com For example, a coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, was found to inhibit both mycelial growth and conidia germination in Aspergillus species. nih.gov Its mode of action appears to involve affecting the fungal cell wall. nih.gov Other research has also highlighted the antifungal potential of benzocoumarin derivatives against fungi such as Alternaria brassicicola and Fusarium oxysporum. ekb.eg

Structure-Activity Relationships (SAR) in 6,7-Benzocoumarin Scaffold

The biological activity of 6,7-benzocoumarin derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

Influence of Substituent Nature and Position on Bioactivity

The type and placement of substituents on the benzocoumarin ring system significantly impact its biological effects. For instance, in a series of coumarin-based compounds, substitutions at the C6 position of the coumarin nucleus were found to yield the best anticancer activity. nih.gov The electronic effects of these substituents, whether electron-donating or electron-withdrawing, play a vital role in the stability, reactivity, and ultimately the pharmacological properties of the derivatives. mdpi.com

In the context of antimicrobial activity, the presence of specific functional groups can enhance efficacy. For example, the introduction of CH3(CH2)10CO– and CH3(CH2)12CO– acyl chains has been shown to improve the antibacterial and antifungal properties of certain derivatives. dntb.gov.ua Similarly, the presence of electron-releasing groups like alkyl, amido, and hydroxyl on the 8-sulfonyl benzocoumarin ring has been found to enhance antibacterial activity. ijrpc.com

Development of Structurally Related Analogs with Enhanced Activities

Building on the understanding of SAR, researchers are actively developing structurally related analogs of 6,7-benzocoumarin with enhanced biological activities. By modifying the core benzocoumarin structure, it is possible to create novel compounds with improved properties. ucv.vejmchemsci.com

For example, the fusion of various heterocyclic rings with the coumarin ring is a strategy being used to create new hybrid molecules with significant biological efficacy. researchgate.net This approach has led to the development of derivatives with potent and selective inhibitory activity against various biological targets. nih.gov The synthesis of analogs of naturally occurring benzocoumarins is also a promising avenue for discovering new therapeutic agents. ucv.veacs.org

Below is a table summarizing some of the key findings related to the biological activities of 6,7-Benzocoumarin derivatives:

| Activity | Derivative Type | Key Findings | References |

| DNA Protection | Benzochromene butenoic acid derivatives | Showed high protection against DNA damage induced by a bleomycin-iron complex. | nih.gov |

| Antibacterial | Benzo[g]coumarins | Exhibited strong activity against B. subtilis. | rdd.edu.iq |

| Antibacterial | Benzo[c]coumarin-related urolithins | Suppressed the quorum-sensing system in bacteria, effective against MRSA. | rdd.edu.iq |

| Antifungal | 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Inhibited mycelial growth and conidia germination in Aspergillus spp. | nih.gov |

| Structure-Activity | 6-substituted coumarins | Substitution at the C6 position provided the best anticancer activity. | nih.gov |

| Structure-Activity | Acyl chain derivatives | CH3(CH2)10CO– and CH3(CH2)12CO– acyl chains enhanced antimicrobial efficacy. | dntb.gov.ua |

Computational and Theoretical Studies on 6,7 Benzocoumarin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Analysis of Binding Capabilities with Protein Targets (e.g., Enzymes, Receptors)

Molecular docking studies have been instrumental in evaluating the binding capabilities of benzocoumarin derivatives with various protein targets. For instance, in the context of cancer therapy, derivatives of benzocoumarin have been docked with target proteins like E. coli topoisomerase II, DNA gyrase subunit B, and PI3K p110α domain. One study reported high docking scores of -9.9 and -8.3 kcal/mol for an azo-coumarin and an acrylic acid derivative, respectively, indicating strong binding affinities. researchgate.net

In another study focusing on osteoarthritis, newly synthesized benzocoumarin compounds were docked against matrix metalloproteinases (MMPs), which are key enzymes in cartilage degradation. The results showed that these compounds exhibited strong binding affinities for MMP-1, MMP-8, and MMP-13, with a particular strong attraction for MMP-8. Specifically, one of the compounds demonstrated a higher binding affinity to MMP-1 and MMP-8 than the standard inhibitor, marimastat. These in silico findings highlight the potential of benzocoumarins as inhibitors of these enzymatic targets.

Furthermore, coumarin-nucleobase hybrids have been investigated for their anticancer activity, with molecular docking studies suggesting a high affinity for the DNA Topoisomerase-1 protein. chemrxiv.orgnih.gov The binding mode of a hydroxycoumarin derivative showed specific recognition of the triad (B1167595) of key amino acids at the active site of an oxidoreductase enzyme, further supporting its potential as a bioactive agent. scienceopen.com

Interactive Data Table: Molecular Docking of Benzocoumarin Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Findings | Reference |

| Azo-coumarin derivative | E. coli topoisomerase II | -9.9 | High binding affinity | researchgate.net |

| Acrylic acid derivative | PI3K p110α domain | -8.3 | High binding affinity | researchgate.net |

| Benzocoumarin Compound 1 | MMP-1 | -7.835 | Higher binding affinity than marimastat | |

| Benzocoumarin Compound 1 | MMP-13 | -8.083 | Strong binding | |

| Benzocoumarin Compound 2 | MMP-1 | -7.463 | Higher binding affinity than marimastat | |

| Benzocoumarin Compound 2 | MMP-8 | -8.334 | Higher binding affinity than marimastat | |

| Benzocoumarin Compound 2 | MMP-13 | -8.145 | Strong binding | |

| Hydroxycoumarin derivative | Oxidoreductase (PDB: 1DXO) | Not specified | Specialized recognition of active site amino acids | scienceopen.com |

| Coumarin-nucleobase hybrid 7a | DNA Topoisomerase-1 | Not specified | High affinity suggested | chemrxiv.orgnih.gov |

Elucidation of Mechanism of Action at Molecular Level

Molecular docking simulations also provide insights into the mechanism of action at a molecular level by revealing specific interactions between the ligand and the protein's active site. For 6-amidocoumarin derivatives showing potent and reversible monoamine oxidase-B (MAO-B) inhibition, molecular docking and molecular dynamics simulations highlighted the tight interactions of the most potent inhibitor with Tyr398 at the binding site of MAO-B. bohrium.com This specific interaction is crucial for its inhibitory activity.

In the case of benzocoumarins targeting MMPs, docking studies revealed the protein-ligand interactions, illustrating how these compounds fit into the active site. Similarly, for coumarin-nucleobase hybrids targeting DNA Topoisomerase-1, docking studies helped to identify the individual poses that present the lowest energy, suggesting a stable binding mode that supports their antitumor activity. chemrxiv.orgnih.gov The interaction of a hydroxycoumarin with the key amino acid triad in the active site of an oxidoreductase enzyme provides a molecular basis for its antioxidant activity. scienceopen.com These computational models are invaluable for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 6,7-benzocoumarin. These methods provide detailed information that complements experimental findings.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of coumarin (B35378) derivatives are often analyzed by examining their frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. nih.govacs.org A small energy gap generally indicates a more reactive and softer molecule. nih.govacs.org

DFT calculations have been used to determine the HOMO-LUMO energies for various coumarin derivatives. scispace.comorientjchem.org For instance, in a study of new Schiff bases derived from 7-hydroxy-4-methylcoumarin, DFT calculations showed that the HOMO orbitals are located on the substituted part of the molecule, while the LUMO orbitals resemble those of the unsubstituted molecule. scispace.com This suggests that substitution primarily influences the electron-donating ability. scispace.com The lower values in the HOMO-LUMO energy gap are indicative of potential charge-transfer interactions within the molecules. scispace.com

In another study, the HOMO-LUMO energy gap for a chalcone (B49325) derivative was found to be 3.63 a.u., suggesting it is a soft and reactive molecule with potential nonlinear optical properties. nih.govacs.org The distribution of HOMO and LUMO orbitals across the molecular structure provides insights into the regions susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: DFT Calculated Electronic Properties of Coumarin Derivatives

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Findings | Reference |

| Schiff Base of 7-Hydroxy-4-methylcoumarin (Cmpd 6) | DFT/3-21G | Not specified | Not specified | Not specified | HOMO on substituted part, LUMO on unsubstituted part | scispace.comorientjchem.org |

| Schiff Base of 7-Hydroxy-4-methylcoumarin (Cmpd 7) | DFT/3-21G | Not specified | Not specified | Not specified | Low HOMO-LUMO gap indicates potential charge transfer | scispace.comorientjchem.org |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | DFT | Not specified | Not specified | 3.63 a.u. | Small gap indicates a soft, reactive molecule | nih.govacs.org |

| Coumarin with isopropyl substituent | TD-DFT | Not specified | Not specified | ~0.1559 a.u. | Smallest energy gap among derivatives studied | researchgate.net |

| Coumarin with fluorine substituent | TD-DFT | Not specified | Not specified | Not specified | Biggest energy gap among derivatives studied | researchgate.net |

Prediction of Photophysical Properties

Quantum chemical calculations are widely used to predict the photophysical properties of benzocoumarins, which are known for their fluorescence. researchgate.netrsc.org The absorption and emission wavelengths can be predicted using time-dependent DFT (TD-DFT). doi.org The π-extended skeleton of benzo[g]coumarins, along with the presence of electron-donating and electron-withdrawing substituents, significantly alters their photophysical parameters, often leading to red or far-red fluorescence emission. researchgate.netnih.gov

Studies have shown that the nature and position of substituents on the benzocoumarin backbone can be used to predict their photophysical characteristics. researchgate.net For example, introducing an electron-donating group like diethylamine (B46881) at the 7-position of a coumarin ring enhances the electron density and increases the fluorescence quantum yield, while a benzocoumarin skeleton can disperse the electron density, leading to a lower quantum yield. doi.org DFT calculations can model these effects and help in the design of new fluorescent probes with desired properties for applications like bioimaging. researchgate.netnih.gov The linear structure of benzo[g]coumarins makes their fluorescence characteristics particularly suitable for such applications. researchgate.net

Energetic and Thermodynamic Considerations of Reactions

DFT calculations are also employed to study the energetic and thermodynamic aspects of chemical reactions involving coumarins. For instance, in a study comparing the antioxidant activity of 3-phenylcoumarin (B1362560) and 4-phenylcoumarin (B95950) derivatives, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were used to consider the thermodynamic and kinetic actions. researchgate.net The study found that the antioxidant activity was due to the breaking of a hydroxy bond. researchgate.net

The calculations revealed that the Hydrogen Atom Transfer (HAT) mechanism is predominant in the gas phase and in non-polar solvents like benzene (B151609), while the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is the principal route in polar solvents like methanol (B129727) and water. researchgate.net Such theoretical investigations are crucial for understanding the reaction mechanisms and predicting the behavior of these compounds in different environments. Furthermore, thermodynamic parameters such as total thermal energy, translational, rotational, and vibrational energies can be computed using DFT to provide a comprehensive understanding of the molecule's stability and reactivity. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability